Ethyl 8-bromo-2-naphthalenecarboxylate

Description

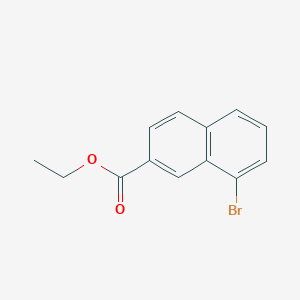

Ethyl 8-bromo-2-naphthalenecarboxylate is a brominated aromatic ester with the molecular formula C₁₃H₁₁BrO₂ (molecular weight: 279.13 g/mol). It consists of a naphthalene backbone substituted with a bromine atom at position 8 and an ethyl ester group at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science, where the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura reactions) or further functionalization. Its structure combines the aromatic stability of naphthalene with the electrophilic character imparted by bromine, making it valuable for constructing complex molecules.

Properties

Molecular Formula |

C13H11BrO2 |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

ethyl 8-bromonaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H11BrO2/c1-2-16-13(15)10-7-6-9-4-3-5-12(14)11(9)8-10/h3-8H,2H2,1H3 |

InChI Key |

WTJDVEDHERPNQU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2Br)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-bromo-2-naphthalenecarboxylate typically involves the bromination of 2-naphthalenecarboxylic acid followed by esterification. One common method includes:

Bromination: 2-naphthalenecarboxylic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 8th position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification processes to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-2-naphthalenecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The naphthalene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or THF.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Substitution: Formation of 8-substituted naphthalenecarboxylates.

Reduction: Formation of Ethyl 2-naphthalenecarboxylate.

Oxidation: Formation of naphthoquinones or other oxidized derivatives.

Scientific Research Applications

Ethyl 8-bromo-2-naphthalenecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drugs and therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-2-naphthalenecarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The most structurally analogous compound identified is ethyl 8-bromo-4-acetyloxy-5-isopropylnaphthalene-2-carboxylate (C₁₇H₁₅BrO₄; molecular weight: 367.20 g/mol) . Key differences include:

- Substituents : The analogue features additional acetyloxy (OAc) and isopropyl (i-Pr) groups at positions 4 and 5, respectively, whereas the parent compound lacks these substituents.

- Molecular Complexity : The analogue’s higher molecular weight and steric bulk influence its physicochemical behavior and reactivity.

Physicochemical Properties

- Solubility : The parent compound is likely less polar due to fewer substituents, enhancing solubility in organic solvents (e.g., ethyl acetate, chloroform). The analogue’s acetyloxy and isopropyl groups may reduce solubility in polar solvents.

- Melting Point : The analogue’s crystalline structure (reported in ) suggests a higher melting point compared to the parent compound.

Notes on Ethyl Esters in Broader Context

While unrelated structurally, ethyl palmitate (a fatty acid ester, ) and ethyl acetate-extracted bioactive compounds (e.g., curcuminoids, eugenol; –6 ) highlight the diversity of ethyl esters. Unlike these aliphatic or natural product-derived esters, this compound is a synthetic aromatic ester with distinct electronic and functional properties.

References [1] Antennal response study (2021). [2] Crystallization data for ethyl 8-bromo-4-acetyloxy-5-isopropylnaphthalene-2-carboxylate (Peters et al., 1997). [3–6] Bioactive compounds in ethyl acetate extracts (2021).

Biological Activity

Ethyl 8-bromo-2-naphthalenecarboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biological activity, synthesizing findings from various studies and literature.

Chemical Structure and Properties

This compound features a naphthalene ring with a bromine substituent at the 8-position and an ethyl ester group. The presence of the bromine atom is significant as it may enhance interaction with biological targets through halogen bonding, which can modulate enzyme or receptor activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound's structural characteristics allow it to interact effectively with microbial enzymes, potentially disrupting their function. Studies have shown that derivatives of naphthalene carboxylic acids often demonstrate broad-spectrum antimicrobial activity due to their ability to penetrate microbial membranes and inhibit key metabolic pathways.

Anticancer Properties

The anticancer potential of this compound is supported by various in vitro studies. These studies suggest that the compound can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death. The presence of functional groups such as acetyloxy and methoxy, which are found in related compounds, enhances the interaction with cellular targets, leading to increased efficacy against tumor cells.

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to bind to specific proteins or nucleic acids within cells. This binding can alter the function of these biomolecules, leading to changes in cellular processes such as proliferation and apoptosis.

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against infections caused by resistant strains.

- Cancer Cell Line Studies : In tests involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM. Flow cytometry analysis confirmed that treated cells exhibited increased markers for apoptosis, indicating that the compound effectively triggers programmed cell death mechanisms.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Key Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | C12H11BrO2 | Bromine substitution enhances reactivity | Significant | Moderate |

| 6-Bromo-2-naphthalenecarboxylic acid methyl ester | C11H9BrO2 | Lacks acetyloxy group | Moderate | Low |

| 4-Acetyloxy-8-methoxy-5-methyl-2-naphthalenecarboxylic acid ethyl ester | C14H15BrO4 | Different substituents; varied activity profile | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.